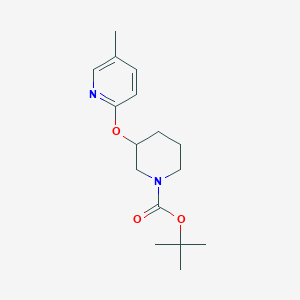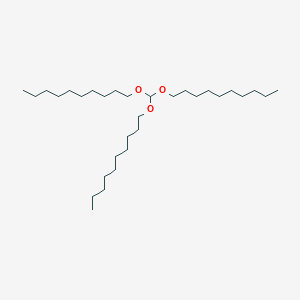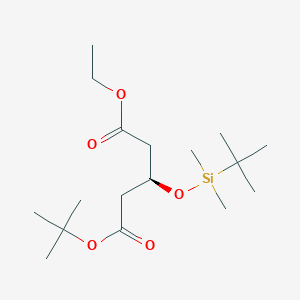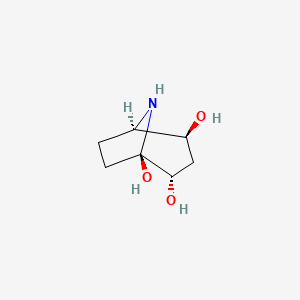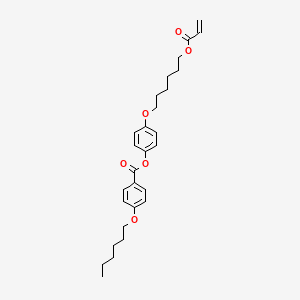
Butadiazamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butadiazamide: is a chemical compound with the molecular formula C₁₂H₁₄ClN₃O₂S₂ . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butadiazamide can be synthesized through several methods, including the reaction of appropriate amines with carboxylic acid derivatives. One common method involves the reaction of an amine with an acid chloride under controlled conditions . The reaction typically requires a base to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may involve the use of catalysts to speed up the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Butadiazamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Butadiazamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain medical conditions.
Industry: this compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of butadiazamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Sulfonamides: These compounds share a similar sulfonamide group with butadiazamide but differ in their overall structure and properties.
Amides: Compounds like acetamide and benzamide have similar amide functional groups but differ in their chemical behavior and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
CAS No. |
7007-88-7 |
|---|---|
Molecular Formula |
C12H14ClN3O2S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-2-3-4-11-14-15-12(19-11)16-20(17,18)10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H,15,16) |
InChI Key |
VDKXSMCTWDWLSB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
7007-88-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)

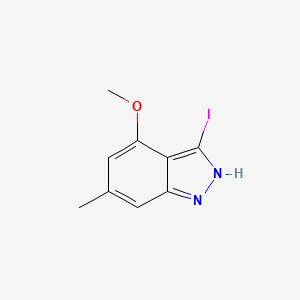
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)
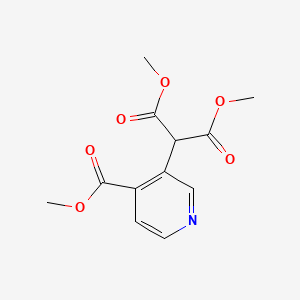
![4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B1614438.png)
